An In-depth Technical Guide to 3-(3-chloro-5-fluorophenyl)morpholine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(3-chloro-5-fluorophenyl)morpholine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Identity of a Novel Morpholine Derivative
In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, renowned for its ability to impart favorable pharmacokinetic properties such as enhanced solubility, metabolic stability, and improved cellular permeability.[1][2][3] When appended with strategically substituted aromatic rings, these heterocyclic motifs become powerful tools in the design of novel therapeutics. This guide focuses on a specific, yet under-documented derivative: 3-(3-chloro-5-fluorophenyl)morpholine.
A primary challenge in exploring this compound is the absence of a dedicated CAS (Chemical Abstracts Service) number in publicly accessible databases like PubChem. While the structure is indexed, it lacks this key identifier, suggesting it is a novel or less-common research chemical. This guide, therefore, serves as a foundational document, providing a proposed synthetic pathway, a robust framework for its analytical characterization, and an exploration of its potential therapeutic relevance based on the bioactivity of structurally related compounds. The 3-chloro-5-fluorophenyl moiety itself is of significant interest in drug discovery, appearing in molecules targeting a range of biological pathways.[4][5][6][7][8]
Proposed Synthesis of 3-(3-chloro-5-fluorophenyl)morpholine
The synthesis of 3-aryl-morpholines can be achieved through several established methodologies. A common and effective approach involves the reaction of a substituted aniline with a suitable dielectrophile that can form the morpholine ring. One of the most direct methods is the reaction of an appropriately substituted epoxide with an aniline derivative.
Here, we propose a two-step synthesis commencing with the readily available 3-chloro-5-fluoroaniline.
Step 1: N-alkylation of 3-chloro-5-fluoroaniline with a protected 2-(oxiran-2-yl)ethanol derivative.
The initial step involves the nucleophilic attack of the aniline nitrogen onto the epoxide ring. To control the regioselectivity of the ring-opening and prevent further reactions, a protected diol equivalent is advantageous.
Step 2: Deprotection and intramolecular cyclization.
Following the N-alkylation, the protecting group is removed, and the resulting amino alcohol undergoes an intramolecular cyclization to form the morpholine ring.
A detailed experimental protocol based on this strategy is provided below.
Experimental Protocol:
Materials and Reagents:
-
3-chloro-5-fluoroaniline
-
(R)- or (S)-2-(chloromethyl)oxirane (epichlorohydrin)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
A suitable acid for cyclization (e.g., sulfuric acid)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
N-alkylation: In a round-bottom flask, dissolve 3-chloro-5-fluoroaniline (1 equivalent) in acetonitrile. Add potassium carbonate (2 equivalents) and stir the suspension. To this mixture, add (R)- or (S)-2-(chloromethyl)oxirane (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product, an N-substituted amino alcohol, can be purified by column chromatography on silica gel.
-
Cyclization: Dissolve the purified intermediate in a suitable solvent such as dichloromethane. Slowly add concentrated sulfuric acid at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the cyclization.
-
Final Work-up and Purification: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(3-chloro-5-fluorophenyl)morpholine can be further purified by column chromatography or recrystallization.
Data Presentation
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₁ClFNO |
| Molecular Weight | 215.65 g/mol |
| CAS Number | Not Assigned |
| Key Precursor | 3-chloro-5-fluoroaniline |
| Precursor CAS No. | 4863-91-6 |
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(3-chloro-5-fluorophenyl)morpholine.
Purification and Analytical Characterization
Given the potential for isomeric impurities, a rigorous analytical workflow is essential to confirm the identity and purity of the final compound.
Purification:
-
Column Chromatography: Silica gel chromatography is the primary method for purifying the intermediate and the final product. A gradient elution system, for example, with ethyl acetate and hexanes, would likely provide good separation.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Analytical Characterization:
A combination of spectroscopic and chromatographic techniques is necessary for unambiguous structure elucidation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the morpholine ring protons. The protons on the 3-chloro-5-fluorophenyl ring will exhibit a characteristic splitting pattern due to H-F and H-H coupling. The morpholine protons will appear in the aliphatic region, and their chemical shifts and multiplicities will be indicative of the ring conformation.[9][10][11][12]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine and fluorine atoms.[9][10][13]
-
¹⁹F NMR: This will show a single resonance for the fluorine atom, and its coupling to adjacent protons will further confirm the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition (C₁₀H₁₁ClFNO).[14][15]
-
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) MS/MS will reveal a characteristic fragmentation pattern. Expected fragments would include the loss of parts of the morpholine ring and the substituted phenyl group, which can help in structural confirmation.[16][17][18]
3. High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: A reverse-phase HPLC method, likely with a C18 or a phenyl-hexyl column, can be developed to assess the purity of the final compound.
-
Isomer Separation: HPLC is particularly important for separating positional isomers. A pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for halogenated aromatic compounds.[19][20][21][22][23]
Potential Applications and Biological Relevance
The morpholine ring is a key component in numerous approved drugs, including those targeting the central nervous system (CNS).[3][24] Its presence often improves a compound's pharmacokinetic profile.
The 3-chloro-5-fluorophenyl substitution pattern is also of significant interest in medicinal chemistry. Halogen atoms, particularly fluorine and chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][7][25]
For instance, compounds containing a 3-chloro-5-fluorophenyl moiety have been investigated as:
-
Agonists of TRPM5: The compound (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a potent and selective agonist of the transient receptor potential cation channel subfamily M member 5 (TRPM5), with potential applications as a gastrointestinal prokinetic agent.[4]
-
Negative Allosteric Modulators of mGlu5: The 3-cyano-5-fluorophenyl group is a common feature in negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), which are being explored for the treatment of various neurological and psychiatric disorders.[8]
Given these precedents, 3-(3-chloro-5-fluorophenyl)morpholine could serve as a valuable building block or a lead compound for the development of novel therapeutics, potentially targeting ion channels, G-protein coupled receptors, or kinases.
Visualization of a Potential Biological Signaling Pathway
Caption: Hypothetical signaling pathway for 3-(3-chloro-5-fluorophenyl)morpholine.
Conclusion
While 3-(3-chloro-5-fluorophenyl)morpholine remains a compound with limited public documentation, its structural motifs suggest significant potential in the field of drug discovery. This guide provides a comprehensive framework for its synthesis and characterization, laying the groundwork for future research into its biological activities. The combination of the privileged morpholine scaffold and the electronically distinct 3-chloro-5-fluorophenyl group makes this an intriguing molecule for further investigation. As with any novel compound, rigorous experimental validation of the proposed synthetic and analytical methods is paramount.
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